- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

95656-88-5 structure
Nombre del producto:Benzyl 3-hydroxypyrrolidine-1-carboxylate
Número CAS:95656-88-5
MF:C12H15NO3
Megavatios:221.252403497696
MDL:MFCD08061949
CID:61795
PubChem ID:560953
Benzyl 3-hydroxypyrrolidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- Renchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- Clave inchi: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- Sonrisas: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 221.10519334g/mol
- Masa isotópica única: 221.10519334g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 238
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 49.8
- Xlogp3: 1.1
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.1±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: 370.7°C at 760 mmHg
- Punto de inflamación: 178℃
- índice de refracción: 1.589
- PSA: 49.77000
- Logp: 1.32770
- Presión de vapor: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P280;P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109216-10g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 10g |
$74 | 2024-07-18 | |
eNovation Chemicals LLC | D404042-25g |
3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |
95656-88-5 | 97% | 25g |
$600 | 2024-06-05 | |
Ambeed | A119384-1g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 1g |
$8.0 | 2025-02-26 | |
Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95%+ | 100g |
$498 | 2024-07-18 | |
Ambeed | A119384-100g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$415.0 | 2025-02-26 | |
eNovation Chemicals LLC | D500919-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 97% | 10g |
$160 | 2024-05-24 | |
Ambeed | A119384-5g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 5g |
$35.0 | 2025-02-26 | |
Ambeed | A119384-10g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 10g |
$62.0 | 2025-02-26 | |
Ambeed | A119384-25g |
Benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 25g |
$115.0 | 2025-02-26 | |
TRC | B535218-2.5g |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 2.5g |
$ 58.00 | 2023-04-18 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organismsJournal of Medicinal Chemistry, 1992, 35(8), 1392-8,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
Referencia
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
Referencia
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Referencia
- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillationJournal of Medicinal Chemistry, 2007, 50(12), 2818-2841,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Referencia
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
Referencia
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
Referencia
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
Referencia
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activityEuropean Journal of Medicinal Chemistry, 2019, 178, 782-801,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Referencia
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 20 h, rt
Referencia
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Referencia
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
Referencia
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- (3R)-pyrrolidin-3-ol
- Dibenzyl Dicarbonate
- pyrrolidin-3-ol;hydrochloride
- Benzyl 3-oxopyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate Literatura relevante
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) Productos relacionados
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 111726-46-6(2-Iodo-6-methoxyphenol)
- 14966-09-7(2-Chloro-5-methylbenzaldehyde)
- 1803604-42-3(tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate)
- 1185240-84-9(Methyl 4?-Tosyl Mycophenoate-6-methyl-d3)
- 2639411-34-8(tert-butyl 2-fluoro-4-(1,3-thiazol-2-yl)aminobenzoate)
- 2228399-08-2(methyl 3-hydroxy-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoate)
- 3544-43-2(2-2-(dimethylamino)acetamidoacetic acid)
- 1393561-29-9((6-Bromo-4-nitropyridin-2-YL)acetic acid)
- 2680893-75-6(1-1-(2,2,2-trifluoroacetyl)azepan-4-yl-1H-1,2,3-triazole-4-carboxylic acid)
Proveedores recomendados
atkchemica
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Pureza:99%
Cantidad:100g
Precio ($):374.0